Tmv-IN-8

Antiviral Potency Tobacco Mosaic Virus EC50

Select Tmv-IN-8 for mechanism-defined TMV research. Unlike broad-spectrum antivirals (ribavirin, ningnanmycin), it directly binds TMV coat protein (Kd=0.7 μM) to disrupt viral assembly—validating CP-targeted assays. With an EC50 of 157.6 μg/mL, it serves as a calibrated mid-range benchmark for SAR campaigns, being 1.6× more potent than ningnanmycin and 3.4× more potent than ribavirin. Ideal reference standard for identifying novel CP binders across a wide dynamic range of target engagement.

Molecular Formula C26H22N6O4
Molecular Weight 482.5 g/mol
Cat. No. B12369937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTmv-IN-8
Molecular FormulaC26H22N6O4
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)NC(=O)CN4C5=CC=CC=C5N=N4
InChIInChI=1S/C26H22N6O4/c33-24(15-32-23-8-4-3-7-21(23)30-31-32)28-18-11-9-16(10-12-18)25(34)29-22(26(35)36)13-17-14-27-20-6-2-1-5-19(17)20/h1-12,14,22,27H,13,15H2,(H,28,33)(H,29,34)(H,35,36)
InChIKeyUWALOMGMSTVZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tmv-IN-8: A Quantified, Coat Protein-Binding Antiviral Agent for Tobacco Mosaic Virus Research


Tmv-IN-8 (also designated compound 7d, CAS: 3023856-56-3) is a synthetic small-molecule antiviral agent specifically targeting Tobacco Mosaic Virus (TMV) . It is not a broad-spectrum antiviral but functions via a defined mechanism: it binds directly to the TMV coat protein (CP) with a dissociation constant (Kd) of 0.7 μM, thereby disrupting viral particle assembly . Its antiviral activity is quantified as an EC50 of 157.6 μg/mL . The compound is offered for research purposes as a solid with the molecular formula C26H22N6O4 and a molecular weight of 482.49 g/mol .

Why Tmv-IN-8 Cannot Be Substituted by Common TMV Inhibitors Like Ningnanmycin or Ribavirin


Generic substitution among TMV inhibitors is scientifically unsound due to divergent primary mechanisms of action (MOA). Commercial controls like ningnanmycin and ribavirin exert their antiviral effects primarily through mechanisms distinct from direct, high-affinity coat protein (CP) binding [1]. Ribavirin's activity is linked to the inhibition of an early step in viral RNA synthesis [1], while reports on ningnanmycin's MOA are less defined. In contrast, Tmv-IN-8's quantified MOA is the direct disruption of viral assembly via CP binding (Kd = 0.7 μM) . This difference in target engagement means that in experiments designed to probe viral assembly or CP function, substituting with a broad-spectrum agent would not address the same molecular target, invalidating experimental hypotheses and procurement based on MOA rather than potency alone.

Tmv-IN-8 Differentiation: A Quantitative Guide to Potency, Target Engagement, and Selectivity


Tmv-IN-8 Shows Moderate Antiviral Potency (EC50) Against a Backdrop of Diverse In-Class Activity

The antiviral potency of Tmv-IN-8 (EC50 = 157.6 μg/mL) is quantifiably lower than that of several in-class TMV inhibitors, a key differentiating factor for researchers. For example, TMV-IN-1, a chalcone derivative, exhibits superior potency with EC50 values of 70.7 and 60.8 μg/mL in treatment and protection assays, respectively . Similarly, TMV-IN-2 (EC50 = 89.9 μg/mL) and TMV-IN-3 (EC50 = 120.3 μg/mL) are more potent . This positions Tmv-IN-8 as a less potent but valuable tool, particularly for studies where achieving a specific EC50 window or where off-target effects at higher concentrations of more potent compounds might confound results .

Antiviral Potency Tobacco Mosaic Virus EC50 Plant Virology

Tmv-IN-8 Coat Protein Binding Affinity (Kd = 0.7 μM) is Quantitatively Distinct from Other TMV-CP Binders

Tmv-IN-8 engages its primary target, the TMV coat protein (CP), with a binding affinity (Kd) of 0.7 μM . This affinity is distinct from that of other TMV-CP binders. For instance, TMV-IN-1 binds to TMV-CP with a ~16-fold higher affinity (Kd = 0.0427 μM) . Conversely, TMV-IN-12 exhibits a ~5-fold higher affinity (Kd = 0.142 μM) . A cinnamic acid derivative (compound 2y) shows a ~2.3-fold weaker affinity (Kd = 1.6 μM) [1]. This quantitative ranking (Kd values: 0.04 μM > 0.14 μM > 0.7 μM > 1.6 μM) provides a clear gradient of target engagement.

Target Engagement Coat Protein Binding Kd TMV Assembly

Tmv-IN-8 Antiviral Potency (EC50) is Superior to Commercial Agricultural Controls Ningnanmycin and Ribavirin in Comparable Assays

When benchmarked against commercial agricultural antiviral agents used as controls, Tmv-IN-8 demonstrates superior potency. A direct comparison is possible with data from a study of novel cinnamic acid-ribavirin conjugates, where ribavirin exhibited an EC50 of 529.9 μg/mL and ningnanmycin showed an EC50 of 248.4 μg/mL in a protective activity assay [1]. Tmv-IN-8, with an EC50 of 157.6 μg/mL , is approximately 3.4-fold more potent than ribavirin and 1.6-fold more potent than ningnanmycin. This comparison is made between studies but uses standard TMV assays.

Antiviral Activity Comparative Efficacy EC50 Agricultural Controls

Tmv-IN-8 Exhibits a Dual Mechanism: Direct CP Binding and Downregulation of Viral Gene Expression

In addition to its direct disruption of viral assembly via CP binding (Kd = 0.7 μM), Tmv-IN-8 is reported to suppress both the expression and biosynthesis of the TMV coat protein gene . This dual mechanism distinguishes it from compounds that only inhibit assembly or only affect RNA synthesis. For example, ribavirin's primary reported mechanism is the inhibition of an early step in viral RNA synthesis [1], while TMV-IN-7 is described as only obstructing virus self-assembly .

Mechanism of Action Viral Assembly Gene Expression TMV-CP

Optimal Scientific and Procurement Applications for Tmv-IN-8 Based on Quantified Performance


As a Moderate-Affinity Positive Control for TMV Coat Protein Binding Studies

Given its quantified Kd of 0.7 μM, Tmv-IN-8 is ideally suited as a reference compound in assays designed to identify and validate new TMV coat protein binders . Its moderate affinity fills a gap between high-affinity binders like TMV-IN-1 (Kd = 0.0427 μM) and weaker binders , allowing researchers to benchmark novel compounds across a wider dynamic range of target engagement.

As a Benchmark in Structure-Activity Relationship (SAR) Studies for Antiviral Potency

With an established EC50 of 157.6 μg/mL, Tmv-IN-8 provides a defined, mid-range potency benchmark . In SAR campaigns aimed at optimizing TMV inhibitors, its activity level serves as a clear goalpost. New analogs with EC50 values <157.6 μg/mL demonstrate improved potency, while those with >157.6 μg/mL are less effective, providing a clear, data-driven direction for chemical optimization .

For Comparative Studies on Viral Assembly Disruption

Tmv-IN-8's primary mechanism is the disruption of viral assembly via coat protein binding . This makes it a specific tool for research focused on the assembly stage of the TMV life cycle, distinct from compounds that target replication (e.g., ribavirin) . It is the appropriate selection for experiments requiring a specific MOA probe rather than a broad-spectrum antiviral agent.

In Lead Optimization Programs Comparing Efficacy to Agricultural Standards

Researchers developing new agricultural antivirals can use Tmv-IN-8 as a superior comparator to the commercial standards ningnanmycin and ribavirin. The data shows Tmv-IN-8 is 1.6x more potent than ningnanmycin and 3.4x more potent than ribavirin in comparable assays [1]. This makes it a more relevant and stringent benchmark for next-generation TMV inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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